molecular formula C17H29N3O2 B7630031 10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one

10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one

カタログ番号 B7630031
分子量: 307.4 g/mol
InChIキー: VFGBTLKFFADFIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound was first synthesized by Bayer AG in 2004 and has since been studied extensively for its biochemical and physiological effects.

作用機序

10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, which results in vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to have vasodilatory effects, which make it a potential candidate for the treatment of cardiovascular diseases such as hypertension and angina. Additionally, it has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One of the main advantages of using 10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272 in lab experiments is its specificity for sGC, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. Additionally, 10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272 has been shown to be relatively stable and easy to work with in vitro. However, one limitation of using 10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272 in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

将来の方向性

There are a number of potential future directions for research on 10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272. One area of interest is the development of new drugs based on the structure of 10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272 that have improved solubility and pharmacokinetic properties. Additionally, there is ongoing research on the role of sGC in various physiological processes, and 10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272 is likely to continue to be a valuable tool in this research. Finally, there is interest in exploring the potential applications of 10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272 in other fields, such as cancer and inflammation, where its vasodilatory and anti-inflammatory effects may be beneficial.

合成法

The synthesis of 10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272 involves a multi-step process that starts with the reaction of 2-methylpropylamine with 1,2-dibromoethane to form 2-methylpropyl-1,2-dibromoethane. This intermediate is then reacted with 1,2-diaminocyclohexane to form the spirocyclic compound, which is subsequently acetylated to form 10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272.

科学的研究の応用

10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one 41-2272 has been extensively studied for its potential applications in various fields, including cardiovascular and neurological diseases, cancer, and inflammation. It has been shown to have vasodilatory effects, which make it a potential candidate for the treatment of cardiovascular diseases such as hypertension and angina. Additionally, it has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

特性

IUPAC Name

10-acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c1-13(2)12-20-15(22)16(6-4-5-7-16)18-17(20)8-10-19(11-9-17)14(3)21/h13,18H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGBTLKFFADFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2(CCCC2)NC13CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。